molecular formula C14H14N6O B2602281 N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide CAS No. 321522-29-6

N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide

Cat. No. B2602281
M. Wt: 282.307
InChI Key: XACKWLBOWOWIHT-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various precursors. For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .


Molecular Structure Analysis

The molecular structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Scientific Research Applications

Synthesis and Chemical Properties

Research demonstrates the compound's relevance in synthetic chemistry, particularly in the synthesis and reaction mechanisms involving pyrazole and triazole derivatives. For example, Ledenyova et al. (2018) detailed an unexpected reaction mechanism involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, showcasing the compound's complex behavior in organic synthesis through ANRORC rearrangement and N-formylation (Ledenyova et al., 2018). Similarly, synthesis pathways involving the creation of potent antimicrobial agents from pyrazole and triazole derivatives have been explored, indicating the compound's utility in developing new pharmaceuticals (Sanjeeva Reddy et al., 2010).

Biological Applications

The compound's derivatives have shown promising biological activities, such as antimicrobial effects. A study by Sanjeeva Reddy et al. (2010) synthesized a series of derivatives that exhibited significant inhibition against various bacterial and fungal strains, suggesting potential applications in antimicrobial drug development (Sanjeeva Reddy et al., 2010). Furthermore, the creation of new heterocycles incorporating the pyrazole moiety has been reported to show varied biological activities, underscoring the versatility and significance of such compounds in medicinal chemistry (Abdel-Wahab & El-Ahl, 2010).

Safety And Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, these compounds could be used for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action .

properties

IUPAC Name

N-phenyl-3-[1-(1,2,4-triazol-1-yl)ethyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-11(20-10-15-9-16-20)13-7-8-19(18-13)14(21)17-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACKWLBOWOWIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)NC2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide

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